molecular formula C18H25NO B1368634 Cyclopentyl 3-(piperidinomethyl)phenyl ketone CAS No. 898793-70-9

Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Cat. No. B1368634
CAS RN: 898793-70-9
M. Wt: 271.4 g/mol
InChI Key: DDBFOLNWQQHJQR-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has an average mass of 271.397 Da and a monoisotopic mass of 271.193604 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of Cyclopentyl 3-(piperidinomethyl)phenyl ketone, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-(piperidinomethyl)phenyl ketone is defined by its molecular formula, C18H25NO . For a more detailed analysis of its structure, further studies or computational modeling would be required.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopentyl 3-(piperidinomethyl)phenyl ketone and similar compounds have been synthesized for various research applications. For instance, a method for synthesizing trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, a closely related compound, has been developed. This synthesis is part of investigations into the properties of neuroleptic drugs (Caamaño et al., 1987).

Photochemistry and Catalysis

  • Compounds like cyclopentyl phenyl ketones have shown interesting behaviors in photochemistry and catalysis. For example, cyclopentenyl methyl ketones undergo specific photochemical rearrangements, highlighting their potential in photoreactive applications (Gonzenbach et al., 1977).

Synthetic Applications

  • Cyclopentylmetal reagents, which are related to cyclopentyl ketones, have been used in reactions with aliphatic ketones, demonstrating their utility in asymmetric synthesis and chemical transformations (Roy et al., 2009).
  • Cyclopentyl phenyl ketones have also been involved in the synthesis of various organic compounds, such as phloroglucinol derivatives and amino-alcohols, indicating their versatility in organic chemistry (Ishiguro et al., 1998); (Greenhill, 1970).

Medicinal Chemistry Applications

  • Analogues and derivatives of cyclopentyl 3-(piperidinomethyl)phenyl ketone, such as phencyclidine analogues, have been synthesized and evaluated for their receptor binding and behavioral effects, demonstrating the compound's relevance in medicinal chemistry research (de Costa et al., 1988).

properties

IUPAC Name

cyclopentyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-8-2-3-9-16)17-10-6-7-15(13-17)14-19-11-4-1-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFOLNWQQHJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643171
Record name Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3-(piperidinomethyl)phenyl ketone

CAS RN

898793-70-9
Record name Cyclopentyl[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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